REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:14]=[C:10]([C:11]([OH:13])=[O:12])[C:9]([OH:15])=[CH:8][CH:7]=1.[C:16]1(O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1C=CC=CC=1>[Br:5][C:6]1[CH:14]=[C:10]([C:11]([O:13][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:12])[C:9]([OH:15])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C(=O)O)=C1)O
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Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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by refluxing for ten hours
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Type
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TEMPERATURE
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Details
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under heating
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Type
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DISTILLATION
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Details
|
After distilling off the benzene, ice-water
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Type
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ADDITION
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Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
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FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
by drying
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C(C(=O)OC2=CC=CC=C2)=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |